molecular formula C21H23N5O2 B14036898 N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)cyclobutanecarboxamide

N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)cyclobutanecarboxamide

Cat. No.: B14036898
M. Wt: 377.4 g/mol
InChI Key: RAQAURGQAGOOBR-UHFFFAOYSA-N
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Description

N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)cyclobutanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetrahydro-2H-pyran ring, a pyrazolo[3,4-c]pyridine moiety, and a cyclobutanecarboxamide group, making it a subject of interest for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)cyclobutanecarboxamide involves multiple steps, starting with the preparation of the individual components. For instance, the tetrahydro-2H-pyran-2-yl group can be synthesized through the reaction of tetrahydropyran with hydroxylamine . The pyrazolo[3,4-c]pyridine moiety can be prepared via a Suzuki coupling reaction involving boronic acid derivatives . The final step involves the coupling of these components under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving specific molecular targets.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)cyclobutanecarboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

N-[5-[1-(oxan-2-yl)pyrazolo[3,4-c]pyridin-5-yl]pyridin-3-yl]cyclobutanecarboxamide

InChI

InChI=1S/C21H23N5O2/c27-21(14-4-3-5-14)25-17-8-15(10-22-12-17)18-9-16-11-24-26(19(16)13-23-18)20-6-1-2-7-28-20/h8-14,20H,1-7H2,(H,25,27)

InChI Key

RAQAURGQAGOOBR-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=CN=C(C=C3C=N2)C4=CC(=CN=C4)NC(=O)C5CCC5

Origin of Product

United States

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